Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 233.22 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry room .
Scientific Research Applications
Quantum Entanglement and Cancer Diagnosis
A study presents an analytical model to analyze the interaction between a moving nano molecule related to Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and a two-mode field in the presence of two-photon transitions for human cancer cells, tissues, and tumors diagnosis. This involves the use of reduced Von Neumann entropy and Jaynes-Cummings model to understand the entanglement dynamics, which could have implications for cancer diagnostics (Alireza et al., 2019).
Fluorescent Labeling in Biomedical Analysis
Another research application involves the use of a novel fluorophore, derived from similar compounds, for biomedical analysis. This fluorophore exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it useful for labeling and detection purposes in various biological assays (Hirano et al., 2004).
Tubulin Polymerization Inhibition for Cancer Treatment
This compound and its derivatives have been explored for their antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, a crucial process for cell division. This mechanism is similar to that of many anticancer drugs, suggesting potential therapeutic applications (Minegishi et al., 2015).
Antimalarial Drug Metabolism
Research has also been conducted on the metabolism of antimalarial drugs like primaquine, which is structurally related to this compound. Understanding the metabolic pathways and products of such drugs can help in designing more effective and safer antimalarial therapies (Clark et al., 1981).
Synthesis and Antileukemic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antileukemic activity. This involves the study of their ability to inhibit cell growth in leukemia models, contributing to the development of new anticancer agents (Anderson et al., 1988).
Safety and Hazards
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWOLGMEYBTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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